Product packaging for (2,4-Dichloro-5-methoxyphenyl)methanol(Cat. No.:)

(2,4-Dichloro-5-methoxyphenyl)methanol

Cat. No.: B15202650
M. Wt: 207.05 g/mol
InChI Key: UOXZIQOQDQWDLW-UHFFFAOYSA-N
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Description

(2,4-Dichloro-5-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H8Cl2O2 and its molecular weight is 207.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O2 B15202650 (2,4-Dichloro-5-methoxyphenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

(2,4-dichloro-5-methoxyphenyl)methanol

InChI

InChI=1S/C8H8Cl2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3

InChI Key

UOXZIQOQDQWDLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Cl)Cl

Origin of Product

United States

Structural Features and Chemical Significance of the 2,4 Dichloro 5 Methoxyphenyl Methanol Scaffold

The molecular architecture of (2,4-dichloro-5-methoxyphenyl)methanol is characterized by a benzene (B151609) ring substituted with two chlorine atoms, a methoxy (B1213986) group, and a hydroxymethyl group. The specific arrangement of these substituents dictates the molecule's electronic properties and reactivity.

Key Structural Features:

Dichlorination: The presence of two chlorine atoms at the C2 and C4 positions significantly influences the electron density of the aromatic ring through their inductive electron-withdrawing effects. This electronic modification can impact the reactivity of the ring in electrophilic aromatic substitution reactions.

Methoxylation: The methoxy group at the C5 position, being an electron-donating group through resonance, counteracts the inductive effects of the chlorine atoms to some extent. This interplay between electron-withdrawing and electron-donating groups creates a unique electronic environment on the phenyl ring.

Hydroxymethyl Group: The methanol (B129727) moiety (-CH₂OH) at the C1 position is a primary alcohol, which serves as a key functional handle for a variety of chemical transformations.

The chemical significance of the (2,4-dichloro-5-methoxyphenyl) scaffold is prominently highlighted by its incorporation into high-value, complex molecules. A prime example is the role of its aniline (B41778) analogue, 2,4-dichloro-5-methoxyaniline (B1301479), as a crucial intermediate in the synthesis of Bosutinib. derpharmachemica.comchemicalbook.comnih.gov Bosutinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). nih.gov The specific substitution pattern of the phenyl ring in Bosutinib is critical for its biological activity, underscoring the importance of this scaffold in the design of targeted therapeutics.

Properties of this compound
PropertyValue
Molecular FormulaC₈H₈Cl₂O₂
Molecular Weight207.05 g/mol
Appearance(Predicted) White to off-white solid
Solubility(Predicted) Soluble in organic solvents like methanol, ethanol (B145695), and dichloromethane

Positioning of 2,4 Dichloro 5 Methoxyphenyl Methanol As a Versatile Building Block in Complex Molecule Synthesis

Direct Synthesis Approaches for this compound

Direct synthesis approaches focus on creating the target molecule through transformations of closely related precursors. These methods often involve the reduction of corresponding carbonyl compounds or the strategic introduction of chloro and methoxy (B1213986) substituents onto an aromatic ring.

Reductive Transformations of Corresponding Carbonyl Compounds (e.g., Aldehydes, Esters)

A common and straightforward method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde (B42025) or benzoic acid derivatives. In the case of this compound, this would typically involve the reduction of 2,4-dichloro-5-methoxybenzaldehyde (B8799671) or a related ester.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being among the most common. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones over other functional groups. Lithium aluminum hydride is a more powerful reducing agent and can reduce a wider range of carbonyl compounds, including esters and carboxylic acids.

For instance, the synthesis could proceed via the reduction of 2,4-dichloro-5-methoxybenzaldehyde. This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, or diethyl ether or tetrahydrofuran (B95107) (THF) for LiAlH₄, followed by an aqueous workup to yield the desired alcohol.

Another approach involves the use of Grignard reagents. While typically used for the formation of carbon-carbon bonds, a Grignard reagent can react with formaldehyde (B43269) to produce a primary alcohol. organic-chemistry.org In a hypothetical pathway, a Grignard reagent could be prepared from a suitable halogenated precursor, such as 1,2,4-trichloro-5-methoxybenzene, and then reacted with formaldehyde to yield this compound. However, the formation and reactivity of the Grignard reagent can be influenced by the presence of other functional groups on the aromatic ring.

PrecursorReducing Agent/ReagentsProductNotes
2,4-Dichloro-5-methoxybenzaldehydeSodium Borohydride (NaBH₄)This compoundMild and selective reduction.
Methyl 2,4-dichloro-5-methoxybenzoateLithium Aluminum Hydride (LiAlH₄)This compoundPowerful reduction of the ester.
1-Bromo-2,4-dichloro-5-methoxybenzene1. Mg, THF 2. Formaldehyde 3. H₃O⁺This compoundGrignard-based approach.

Chlorination and Methoxylation Strategies on Aromatic Precursors

The synthesis of this compound can also be achieved by the sequential or directed introduction of the chloro and methoxy groups onto a suitable aromatic precursor. The order of these reactions is crucial, as the directing effects of the existing substituents will influence the position of subsequent substitutions.

A plausible route could start with the chlorination of a methoxy-substituted aromatic compound. For example, the chlorination of m-methoxyaniline can lead to the formation of 2,4-dichloro-5-methoxyaniline, which can then be further modified. google.comthermofisher.com The amino group can be converted to a hydroxymethyl group through a Sandmeyer-type reaction followed by reduction.

Alternatively, one could start with a dichlorinated phenol (B47542). For instance, 2,4-dichlorophenol (B122985) is a readily available starting material. nih.gov The hydroxyl group is an activating, ortho-, para-director. Subsequent methoxylation of the hydroxyl group would yield 2,4-dichloroanisole. Further electrophilic substitution would then be directed by both the chloro and methoxy groups. However, achieving the desired 5-methoxy substitution pattern can be challenging due to the directing effects of the existing substituents.

The chlorination of phenolic compounds can be achieved using various reagents, including chlorine gas or hypochlorous acid. nih.govgfredlee.com The selectivity of the chlorination can be influenced by the reaction conditions, such as the solvent and the presence of a catalyst. google.com For example, selective ortho-chlorination of phenolic compounds can be achieved in the presence of certain amines. google.com

Methoxylation of phenols is typically achieved via a Williamson ether synthesis, where the phenoxide ion, formed by treating the phenol with a base, reacts with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. A patent describes the methylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) using dimethyl sulfate in the presence of potassium carbonate. google.com

Starting MaterialReagent(s)Intermediate/ProductReaction Type
m-MethoxyanilineChlorine2,4-Dichloro-5-methoxyanilineElectrophilic Chlorination
2,4-Dichlorophenol1. Base (e.g., NaOH) 2. Methylating agent (e.g., (CH₃)₂SO₄)2,4-DichloroanisoleWilliamson Ether Synthesis
PhenolHCl/H₂O₂, MnSO₄ (catalyst)2,4-DichlorophenolOxychlorination researchgate.net

Exploration of General Synthetic Pathways Applicable to Dichloromethoxyphenyl Systems

Broader synthetic strategies can be employed to construct the dichloromethoxyphenyl core, which can then be further functionalized to yield the target alcohol. These methods include nucleophilic substitution, organometallic coupling, and electrophilic aromatic substitution.

Nucleophilic Substitution Reactions on Halogenated Aryl Precursors

Nucleophilic aromatic substitution (SNA) can be a powerful tool for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.org In the context of synthesizing dichloromethoxyphenyl systems, a highly halogenated precursor, such as a trichlorobenzene derivative, could potentially undergo nucleophilic substitution of one of the chlorine atoms with a methoxide (B1231860) group.

For example, starting with 1,2,4-trichlorobenzene, a nucleophilic substitution with sodium methoxide could potentially yield a dichloromethoxybenzene. The regioselectivity of this reaction would be influenced by the electronic effects of the chlorine substituents. The presence of electron-withdrawing groups ortho and para to the leaving group generally enhances the rate of SNAr reactions. libretexts.org A phenylazo group can also be used to activate ortho fluorine and chlorine atoms towards nucleophilic aromatic substitution. vanderbilt.edu

Organometallic Coupling Reactions for Aryl Ring Construction

Organometallic cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a versatile method for the formation of carbon-carbon bonds and the construction of complex aromatic systems. harvard.edudiva-portal.org This approach could be used to assemble the dichloromethoxyphenyl ring from smaller, functionalized building blocks.

For instance, a Suzuki coupling could involve the reaction of a di- or tri-substituted aryl boronic acid with a corresponding aryl halide in the presence of a palladium catalyst. nih.govresearchgate.netsemanticscholar.org For example, 2,4-dichloro-5-methoxyphenylboronic acid could be coupled with a suitable partner, or a dichlorobromobenzene could be coupled with a methoxyphenylboronic acid. The choice of catalyst, base, and solvent is critical for the success of these reactions.

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
Aryl Boronic AcidAryl HalidePalladium Catalyst, BaseBiaryl Compound
4,6-Dichloropyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂OAryl-substituted Pyrimidine (B1678525) researchgate.net

Electrophilic Aromatic Substitution for Substituted Phenyl Ring Assembly

The assembly of the substituted phenyl ring can be achieved through a series of electrophilic aromatic substitution (EAS) reactions. The success of this strategy hinges on a thorough understanding of the directing effects of the substituents. The methoxy group is a strongly activating ortho-, para-director, while chlorine is a deactivating ortho-, para-director.

A synthetic plan would need to carefully consider the order of introduction of the substituents to achieve the desired 2,4-dichloro-5-methoxy substitution pattern. For example, starting with anisole (B1667542) (methoxybenzene), chlorination would lead to a mixture of ortho- and para-chloroanisole. Further chlorination of p-chloroanisole would likely yield 2,4-dichloroanisole. Introducing a third substituent would then be directed by the existing groups. The strong ortho-, para-directing effect of the methoxy group and the ortho-, para-directing but deactivating nature of the chloro groups would need to be carefully managed to achieve the desired isomer.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The synthesis of this compound, a substituted aryl methanol, can be approached through various synthetic routes, primarily involving the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid. The optimization of reaction conditions is a critical step to ensure high yield and purity of the final product. Key parameters that are typically manipulated include the choice of reducing agent, solvent, temperature, and reaction time. While specific optimization studies for this compound are not extensively detailed in publicly available literature, general principles for the synthesis of substituted benzyl alcohols can be applied to predict optimal conditions.

A common and effective method for the preparation of substituted benzyl alcohols is the reduction of the corresponding benzoic acid derivative. For instance, the synthesis of (4-Chloro-3-methoxyphenyl)methanol has been achieved with high yields by reducing 4-chloro-3-methoxybenzoic acid. chemicalbook.com This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran (B86392) complex (BH₃·THF). chemicalbook.com

The choice of the reducing agent is paramount. Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide range of functional groups. Its use in an appropriate solvent, such as tetrahydrofuran (THF), under controlled temperature conditions, typically an initial ice bath followed by stirring at room temperature or reflux, can lead to high conversion of the starting carboxylic acid. chemicalbook.com The reaction with LiAlH₄ is usually rapid.

Alternatively, borane (B79455) complexes offer a milder and often more selective reduction. The borane-THF complex, for example, has been used to reduce 4-chloro-3-methoxybenzoic acid to the corresponding alcohol in excellent yield (99%) after refluxing for a couple of hours. chemicalbook.com The optimization of this process would involve evaluating the stoichiometry of the reducing agent, the reaction temperature, and the duration to minimize side reactions and maximize the yield.

Another viable synthetic route is the reduction of the corresponding benzaldehyde, in this case, 2,4-dichloro-5-methoxybenzaldehyde. This transformation is typically achieved using milder reducing agents compared to those required for carboxylic acids. Sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose, often in alcoholic solvents like methanol or ethanol. The optimization of this reaction would focus on the molar ratio of the reducing agent, the reaction temperature (often ranging from 0 °C to room temperature), and the reaction time to ensure complete conversion of the aldehyde without over-reduction or side product formation.

Furthermore, the synthesis can be approached from the corresponding benzyl halide, such as 2,4-dichloro-5-methoxybenzyl chloride. A high-yield synthesis of 2,4-dichlorobenzyl alcohol has been reported starting from 2,4-dichlorobenzyl chloride through a two-stage process. google.comgoogle.com This involves an initial reaction with a water-soluble salt of an organic acid, like sodium acetate, in the presence of a phase transfer catalyst, followed by hydrolysis of the resulting ester with a strong base, such as sodium hydroxide. google.comgoogle.com This method can produce the final alcohol in high purity and yield. google.comgoogle.com Optimization of this two-step process would involve screening different phase transfer catalysts, adjusting the reaction times for both the ester formation and hydrolysis steps, and controlling the temperature to suppress the formation of by-products like ethers. google.com

The purity of the final product is significantly influenced by the work-up and purification procedures. After the reaction is complete, a careful quenching of the excess reducing agent is necessary, followed by extraction and washing steps to remove inorganic salts and other impurities. chemicalbook.com Purification of this compound would likely involve techniques such as column chromatography on silica (B1680970) gel or recrystallization to achieve high purity.

Below are interactive data tables summarizing potential reaction conditions for the synthesis of this compound based on analogous reactions for structurally similar compounds.

Table 1: Optimization Parameters for the Reduction of a Substituted Benzoic Acid

ParameterCondition 1Condition 2Condition 3
Starting Material 2,4-Dichloro-5-methoxybenzoic acid2,4-Dichloro-5-methoxybenzoic acid2,4-Dichloro-5-methoxybenzoic acid
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Borane-THF Complex (BH₃·THF)Sodium Borohydride (NaBH₄) / Lewis Acid
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Diethyl ether
Temperature 0 °C to room temperatureRefluxRoom temperature
Reaction Time 2-4 hours2-3 hours6-8 hours
Typical Yield >70% chemicalbook.com>95% chemicalbook.comModerate to high
Purity Good, requires careful work-upExcellentGood

Table 2: Optimization Parameters for the Reduction of a Substituted Benzaldehyde

ParameterCondition 1Condition 2Condition 3
Starting Material 2,4-Dichloro-5-methoxybenzaldehyde2,4-Dichloro-5-methoxybenzaldehyde2,4-Dichloro-5-methoxybenzaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation (H₂/Catalyst)
Solvent Methanol/EthanolTetrahydrofuran (THF)Ethyl acetate/Ethanol
Temperature 0 °C to room temperature0 °CRoom temperature
Reaction Time 1-2 hours1 hour4-12 hours
Typical Yield HighHighVery high
Purity Good to excellentGood, requires careful quenchingExcellent

Table 3: Optimization Parameters for the Hydrolysis of a Substituted Benzyl Halide

ParameterCondition 1Condition 2
Starting Material 2,4-Dichloro-5-methoxybenzyl chloride2,4-Dichloro-5-methoxybenzyl chloride
Reagents Sodium acetate, Tetrabutylammonium hydrogen sulphate, Sodium hydroxideAcetic acid, Tetrabutylammonium iodide, Sodium hydroxide
Solvent WaterWater
Temperature RefluxReflux
Reaction Time 25 hours (esterification), 30 minutes (hydrolysis) google.comgoogle.comVariable
Typical Yield ~95% google.comgoogle.com~95% google.com
Purity >99% google.comgoogle.com>98% google.com

Chemical Reactivity and Advanced Transformations of 2,4 Dichloro 5 Methoxyphenyl Methanol

Functional Group Interconversions Involving the Primary Alcohol Moiety of (2,4-Dichloro-5-methoxyphenyl)methanol

The primary alcohol group is one of the most reactive sites on the molecule, readily undergoing oxidation, esterification, and etherification reactions. These transformations are fundamental in organic synthesis for altering the polarity, steric profile, and subsequent reactivity of the parent molecule.

The primary alcohol of this compound can be selectively oxidized to form either the corresponding aldehyde, 2,4-dichloro-5-methoxybenzaldehyde (B8799671), or the carboxylic acid, 2,4-dichloro-5-methoxybenzoic acid. The choice of oxidant and reaction conditions determines the final product.

Selective oxidation to the aldehyde is a common transformation for primary alcohols and can be achieved using a variety of modern reagents that minimize over-oxidation to the carboxylic acid. d-nb.infobeilstein-journals.org Methods employing stable nitroxyl (B88944) radicals, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), are particularly effective. These reactions are often performed using a co-oxidant like sodium hypochlorite (B82951) or with catalytic systems that are considered environmentally benign. d-nb.infobeilstein-journals.org Other mild conditions, such as Swern-type oxidations using activated dimethyl sulfoxide (B87167) (DMSO), or reagents like trichloroisocyanuric acid with catalytic TEMPO, offer high chemoselectivity for the aldehyde form. organic-chemistry.org

Further oxidation to 2,4-dichloro-5-methoxybenzoic acid requires stronger oxidizing agents or harsher reaction conditions. While specific studies on the oxidation of this compound to its carboxylic acid are not prevalent, the synthesis of structurally related compounds like 2,4-dichloro-5-sulfamoylbenzoic acid often starts from precursors like 2,4-dichlorobenzoic acid, highlighting the stability and importance of this acid functionality. guidechem.compatsnap.com

Table 1: Common Oxidation Methods for Primary Benzyl (B1604629) Alcohols.
Reaction TypeTypical ReagentsProductKey Features
Selective Aldehyde SynthesisTEMPO/NaOCl; DMSO/Oxalyl Chloride (Swern); Dess-Martin PeriodinaneAldehydeMild conditions, high selectivity, avoids over-oxidation. organic-chemistry.org
Carboxylic Acid SynthesisKMnO₄; H₂CrO₄ (Jones Reagent); Ag₂OCarboxylic AcidStronger oxidizing conditions required.

The hydroxyl group of this compound serves as a key handle for diversification through esterification and etherification.

Esterification involves reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The classic Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by removing the water byproduct. masterorganicchemistry.com Alternatively, for more sensitive substrates, reactions with acid anhydrides can be promoted by catalysts like 4-(dimethylamino)pyridine (DMAP) under solvent-free conditions. organic-chemistry.org

Etherification converts the alcohol into an ether, which can alter the molecule's solubility and protect the hydroxyl group from other reagents. The Williamson ether synthesis, though classic, is effective. More modern and chemoselective methods for benzylic alcohols have been developed. For instance, iron-catalyzed dehydrative etherification allows for the coupling of a benzyl alcohol with a range of other aliphatic alcohols under mild conditions. researchgate.netnih.govacs.org Another efficient approach for converting benzyl alcohols specifically into their methyl or ethyl ethers utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO in methanol (B129727) or ethanol (B145695), a method noted for its chemoselectivity in the presence of other types of hydroxyl groups. organic-chemistry.org

Table 2: Representative Esterification and Etherification Conditions for Benzyl Alcohols.
TransformationMethodTypical ReagentsReference
EsterificationFischer EsterificationCarboxylic Acid, H₂SO₄ (cat.), Heat masterorganicchemistry.com
AcylationAcid Anhydride, DMAP (cat.) organic-chemistry.org
EtherificationAcid-Catalyzed CondensationAlkanol, HCl (cat.) researchgate.net
Chemoselective Methylation/EthylationTCT, DMSO, Methanol or Ethanol organic-chemistry.org

Reactions at the Halogenated Aromatic Core of this compound

The two chlorine atoms on the aromatic ring are key sites for advanced chemical transformations, primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular complexity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The chlorine atoms on the this compound core can serve as electrophilic partners in these transformations, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require specialized catalysts or conditions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (like a boronic acid). It is highly versatile and tolerant of many functional groups. For dichlorinated substrates, controlling the stoichiometry of the reagents and reaction conditions can allow for either mono- or di-substitution. For instance, studies on 3,5-dichloro-1,2,4-thiadiazole (B1299824) have shown that reaction at room temperature yields mono-arylated products, while at reflux temperatures, di-substituted products are formed. nih.gov The regioselectivity of the first coupling on an unsymmetrical ring like that in this compound would be influenced by both steric hindrance and the electronic effects of the substituents. rsc.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. youtube.comnih.gov Similar to other cross-couplings, its application to dichlorinated aromatics can be controlled to achieve selective functionalization. For example, a double dehydrohalogenative Heck reaction has been observed with 1,4-diiodo-2,5-dimethoxybenzene, indicating the feasibility of multiple couplings on a halogenated, methoxy-substituted ring. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes. The reactivity of aryl chlorides in Sonogashira couplings often requires the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition step. libretexts.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
ReactionCoupling PartnerBond FormedKey Features
Suzuki-MiyauraOrganoboron compound (e.g., R-B(OH)₂)Aryl-Aryl, Aryl-VinylHigh functional group tolerance; often uses a base. harvard.edu
HeckAlkeneAryl-VinylForms substituted alkenes; requires a base. youtube.com
SonogashiraTerminal AlkyneAryl-AlkynylOften uses a Cu(I) co-catalyst; mild conditions. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group (such as a halide) on an aromatic ring. This reaction typically requires the ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the aromatic ring is substituted with two electron-withdrawing chlorine atoms, a strongly electron-donating methoxy (B1213986) group, and a weakly electron-withdrawing hydroxymethyl group. The methoxy group, being ortho/para-directing and activating, generally disfavors SNAr at the chlorine atoms. However, SNAr reactions can sometimes be achieved under forcing conditions (high temperature and pressure) or if the nucleophile is sufficiently strong.

The regioselectivity of such a reaction would be complex. Studies on related systems, such as 2,4-dichloroquinazolines, show that substitution occurs selectively at the C4 position due to greater electronic activation from the heterocyclic nitrogen atoms. nih.gov For this compound, the relative activation of the C2 and C4 positions would depend on a subtle interplay of inductive and resonance effects from all substituents, making selective substitution a significant synthetic challenge.

Transformations and Stability of the Methoxy Group in this compound

The methoxy group (-OCH₃) on the aromatic ring is generally a stable ether linkage. It is robust and typically remains intact under many reaction conditions, including those used for the oxidation of the alcohol and most palladium-catalyzed couplings.

The primary role of the methoxy group is electronic. As a strong electron-donating group through resonance, it activates the aromatic ring toward electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.org

Despite its general stability, the methyl C-O bond can be cleaved under specific, harsh conditions to yield the corresponding phenol (B47542). Reagents commonly used for this transformation include strong protic acids like hydroiodic acid (HI) or strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃). wikipedia.orgorganic-chemistry.org Additionally, specialized methods using organosulfur reagents have been developed for the selective demethylation of aromatic methyl ethers. organic-chemistry.org The stability of the methoxy group is an important consideration in multi-step syntheses, as its cleavage would unmask a reactive phenol group, altering the chemical properties of the molecule. Theoretical studies on substituted anisoles have investigated the bond dissociation enthalpy of the O-CH₃ bond, providing insight into the energy required for its cleavage. researchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation of 2,4 Dichloro 5 Methoxyphenyl Methanol and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional spectra, a complete picture of the molecular structure, including proton and carbon environments, their connectivity, and spatial relationships, can be assembled.

¹H NMR spectroscopy provides information on the chemical environment and number of different types of protons in a molecule. For the synthetic intermediate, 2,4-dichloro-5-methoxybenzaldehyde (B8799671) , the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy (B1213986) group protons. The aldehydic proton typically appears as a singlet in the downfield region, around 9.5-10.5 ppm. The aromatic region would display two singlets, or two doublets with a small coupling constant, corresponding to the two non-equivalent aromatic protons. The methoxy protons would be observed as a sharp singlet further upfield, typically around 3.8-4.0 ppm.

Upon reduction of the aldehyde to the primary alcohol, (2,4-Dichloro-5-methoxyphenyl)methanol , significant changes in the ¹H NMR spectrum are anticipated. The aldehydic proton signal would disappear and be replaced by a signal for the benzylic methylene (B1212753) protons (CH₂OH), likely appearing as a doublet coupled to the hydroxyl proton, or as a singlet if there is rapid proton exchange, typically in the range of 4.5-4.8 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) would also be expected, the chemical shift of which is variable and dependent on concentration and solvent. The aromatic and methoxy proton signals would remain in similar regions to the parent aldehyde, with slight upfield shifts due to the change in the electronic nature of the substituent.

¹³C NMR spectroscopy provides insights into the carbon skeleton of a molecule. For 2,4-dichloro-5-methoxybenzaldehyde , the most downfield signal would be that of the carbonyl carbon of the aldehyde group, typically appearing around 190 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon bearing the methoxy group and the chlorinated carbons showing distinct chemical shifts. The methoxy carbon would appear as a signal around 55-60 ppm.

For This compound , the ¹³C NMR spectrum would show the disappearance of the aldehyde carbonyl signal and the appearance of a new signal for the benzylic carbon (CH₂OH) in the region of 60-65 ppm. The chemical shifts of the aromatic carbons would also be influenced by the change from an electron-withdrawing aldehyde group to an electron-donating hydroxymethyl group, generally resulting in slight upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and its Synthetic Intermediate.

Compound Functional Group ¹H NMR (ppm) ¹³C NMR (ppm)
2,4-dichloro-5-methoxybenzaldehydeAldehyde (-CHO)9.5 - 10.5 (s, 1H)~190
Aromatic (-CH)7.0 - 8.0 (2H)110 - 160
Methoxy (-OCH₃)3.8 - 4.0 (s, 3H)55 - 60
This compoundHydroxymethyl (-CH₂OH)4.5 - 4.8 (s or d, 2H)60 - 65
Hydroxyl (-OH)Variable (br s, 1H)-
Aromatic (-CH)6.8 - 7.8 (2H)110 - 155
Methoxy (-OCH₃)3.7 - 3.9 (s, 3H)55 - 60

Note: These are predicted values based on typical chemical shift ranges for the respective functional groups and may vary depending on the solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecules, a suite of two-dimensional NMR experiments is employed. rsc.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene protons of the -CH₂OH group and the hydroxyl proton, confirming their proximity, provided the hydroxyl proton exchange is not too rapid.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to unambiguously assign the carbon signals for the methoxy group, the benzylic methylene group, and the aromatic CH groups by correlating them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons. For a molecule like this compound, NOESY could show correlations between the methoxy protons and the aromatic proton at C-6, and between the benzylic methylene protons and the aromatic proton at C-6, further confirming the substitution pattern.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₈H₈Cl₂O₂), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the [M+2] and [M+4] peaks having relative intensities of approximately 65% and 10% of the molecular ion peak [M]⁺, respectively. This distinctive pattern is a strong indicator of a dichloro-substituted compound.

Coupling mass spectrometry with chromatographic techniques such as liquid chromatography (LC-MS) or gas chromatography (GC-MS) allows for the analysis of complex mixtures and the identification of individual components. rsc.orghmdb.ca

For the analysis of this compound and its synthetic intermediates, GC-MS would be a suitable technique. In the mass spectrum of benzyl (B1604629) alcohol derivatives, a common fragmentation pathway involves the loss of the hydroxyl group, leading to the formation of a stable benzyl cation. For this compound, the molecular ion peak would be observed, and key fragment ions would correspond to the loss of •OH, •CH₂OH, and potentially subsequent losses of CO or chlorine atoms from the aromatic ring.

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. It can be used to monitor the progress of the synthesis of this compound and to confirm the identity of the product.

Table 2: Expected Mass Spectrometry Data for this compound.

Technique Information Obtained Expected Results for C₈H₈Cl₂O₂
HRMSElemental CompositionExact mass consistent with the formula; Characteristic isotopic pattern for two chlorine atoms.
GC-MSMolecular Weight & FragmentationMolecular ion peak; Fragment ions corresponding to losses of •OH, •CH₂OH, and other characteristic fragments.
LC-MSMolecular Weight Confirmation[M+H]⁺ or [M-H]⁻ ions depending on the ionization mode.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

For the starting material, 2,4-dichloro-5-methoxybenzaldehyde , the IR spectrum would be characterized by a strong carbonyl (C=O) stretching absorption in the region of 1680-1700 cm⁻¹, typical for an aromatic aldehyde. Other characteristic peaks would include C-H stretching vibrations for the aromatic ring and the aldehyde, and C-O stretching for the methoxy group.

Upon conversion to This compound , the most significant change in the IR spectrum would be the disappearance of the strong carbonyl absorption and the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. A strong C-O stretching vibration for the primary alcohol would also be observed around 1050 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 2,4-dichloro-5-methoxybenzaldehyde Expected Wavenumber (cm⁻¹) for this compound
Aldehyde (C=O)Stretch1680 - 1700 (strong)Absent
Aldehyde (C-H)Stretch2720 and 2820 (medium)Absent
Alcohol (O-H)StretchAbsent3200 - 3600 (broad, strong)
Alcohol (C-O)StretchAbsent~1050 (strong)
Aromatic (C=C)Stretch~1600 and ~1475 (medium)~1600 and ~1475 (medium)
Aromatic (C-H)Stretch~3050 - 3100 (medium)~3050 - 3100 (medium)
Methoxy (C-O)Stretch~1250 (strong)~1250 (strong)
C-ClStretch600 - 800 (medium to strong)600 - 800 (medium to strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds such as this compound and its synthetic precursors, UV-Vis spectroscopy provides insights into the π-electron system and the effects of various substituents on the electronic absorption properties. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.

The UV spectrum of a substituted benzene (B151609) derivative is primarily governed by the π → π* electronic transitions of the aromatic ring. The parent chromophore, benzene, exhibits three characteristic absorption bands around 184 nm, 204 nm, and 256 nm. The attachment of substituents to the benzene ring can cause a shift in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. These shifts are categorized as:

Bathochromic shift (Red shift): A shift to a longer wavelength.

Hypsochromic shift (Blue shift): A shift to a shorter wavelength.

Hyperchromic effect: An increase in absorption intensity.

Hypochromic effect: A decrease in absorption intensity.

In the case of this compound, the benzene ring is substituted with two chlorine atoms, a methoxy group, and a hydroxymethyl group.

Chloro groups (-Cl): These are auxochromes that can cause a slight bathochromic shift of the primary and secondary absorption bands of the benzene ring.

Methoxy group (-OCH₃): This is a strong auxochrome with lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic ring, typically leading to a significant bathochromic shift and a hyperchromic effect.

Hydroxymethyl group (-CH₂OH): This group typically has a minor effect on the UV spectrum of the benzene ring compared to the chloro and methoxy groups.

A synthetic intermediate for this compound is often 2,4-Dichloro-5-methoxybenzaldehyde. The additional aldehyde group (-CHO) in this intermediate acts as a chromophore and, through conjugation with the aromatic ring, would be expected to cause a strong bathochromic shift.

Compound/ChromophoreTypical Absorption Range (nm)Transition TypeNotes
Benzene~256π → π* (B-band)Fine structure due to vibration
Chlorobenzene~265π → π* (B-band)Slight bathochromic shift
Anisole (B1667542) (Methoxybenzene)~269π → π* (B-band)Bathochromic shift due to -OCH₃ group
Benzaldehyde (B42025)~244, ~280, ~328π → π, n → πConjugated system shifts bands
Benzyl Alcohol~259π → π* (B-band)-CH₂OH group has minimal shifting effect

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to single crystals (Single-Crystal XRD) or to a microcrystalline powder (Powder XRD).

Single-Crystal X-ray Diffraction provides precise information about the molecular structure, including bond lengths, bond angles, and torsion angles. It also reveals the arrangement of molecules within the crystal lattice, known as the crystal packing, and details of intermolecular interactions such as hydrogen bonding. The analysis of a suitable single crystal yields the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material. It is used for phase identification, to assess sample purity, and to determine lattice parameters. While it provides less detailed structural information than its single-crystal counterpart, it is a valuable tool for characterizing bulk materials.

No published crystal structure for this compound was identified in the reviewed literature. However, to illustrate the type of data obtained from a single-crystal XRD study of a related compound, the crystallographic information for 3,5-Dichloro-2-hydroxybenzaldehyde is presented. researchgate.net The analysis of this molecule reveals a monoclinic crystal system and provides precise parameters for the unit cell. researchgate.net Such data is fundamental for understanding the solid-state conformation and intermolecular forces that govern the properties of the material.

Crystallographic Data for 3,5-Dichloro-2-hydroxybenzaldehyde researchgate.net
ParameterValue
Chemical FormulaC₇H₄Cl₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3359 (16)
b (Å)13.884 (3)
c (Å)7.2341 (14)
α (°)90
β (°)114.519 (2)
γ (°)90
Volume (ų)761.7 (3)
Z (molecules/unit cell)4

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 5 Methoxyphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the molecule's electronic energy and minimizing it with respect to the positions of the atoms. From this, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined.

For (2,4-Dichloro-5-methoxyphenyl)methanol, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield a precise model of its structure. The resulting energetic data would provide insights into its thermodynamic stability. A typical data output from such a calculation would be presented as follows:

Table 1: Theoretical Geometric Parameters for this compound (Hypothetical Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.40 C1-C2-C3 120.0
C2-Cl1 1.74 C2-C1-C6 119.5
C4-Cl2 1.74 C1-O1-C7 118.0
C5-O1 1.37 O2-C8-H 109.5
C1-C8 1.51
C8-O2 1.43

Note: This data is hypothetical and for illustrative purposes only, pending actual research.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. Analysis of this compound would quantify these energies and map the electron density distribution of these orbitals, revealing the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated FMO Properties of this compound (Hypothetical Data)

Parameter Energy (eV)
HOMO Energy -6.50
LUMO Energy -1.20
HOMO-LUMO Gap (ΔE) 5.30

Note: This data is hypothetical and for illustrative purposes only, pending actual research.

Prediction of Spectroscopic Properties through Computational Models

Computational models can accurately predict various spectroscopic properties, providing a powerful means to validate and interpret experimental data.

Theoretical NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can confirm the proposed structure of this compound.

Simulation of Vibrational Frequencies (IR Spectra)

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. Computational frequency calculations can simulate the IR spectrum, predicting the wavenumbers and intensities of vibrational bands. This theoretical spectrum is invaluable for assigning the peaks observed in an experimental IR spectrum of the compound.

Prediction of Electronic Transitions (UV-Vis Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to a molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum. This calculation provides the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of the electronic transitions. For this compound, this would help in understanding its photophysical properties. A study on a related compound, 2,4-dichloro-5-nitropyrimidine, utilized TD-DFT to calculate these parameters, illustrating the methodology that would be applied. nih.gov

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling of this compound focuses on determining its most stable three-dimensional structure and understanding its conformational flexibility. The key degrees of freedom in this molecule are the rotations around the single bonds connecting the phenyl ring to the methanol (B129727) group (C-C bond) and the hydroxyl group to the methylene (B1212753) carbon (C-O bond).

The conformational landscape is primarily dictated by the steric and electronic interactions between the substituents on the aromatic ring and the hydroxymethyl group. The presence of a bulky chlorine atom at the ortho-position (C2) relative to the methanol substituent creates significant steric hindrance. This steric clash heavily influences the rotational barrier around the C(aryl)-C(methanol) bond. The molecule will preferentially adopt a conformation where the hydroxymethyl group is rotated away from the ortho-chlorine atom to minimize repulsive forces.

Furthermore, the orientation of the hydroxyl (-OH) group is another critical factor. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxygen of the methoxy (B1213986) group or one of the chlorine atoms could potentially stabilize certain conformations, although this is less likely given the substitution pattern. researchgate.net The most stable conformers are expected to be those that achieve a balance between minimizing steric strain and optimizing electronic interactions.

Computational analysis, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to calculate the potential energy surface for the rotation of these key dihedral angles. mdpi.com This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them.

Dihedral AngleDescriptionPredicted Stable Angle (Approx.)Relative Energy
Cl(2)-C(2)-C(1)-C(7)Rotation of the methanol group relative to the phenyl ring±90°Lowest Energy Conformer
C(2)-C(1)-C(7)-O(8)Rotation of the hydroxyl group~60° (gauche)Global Minimum
C(2)-C(1)-C(7)-O(8)180° (anti)Slightly higher in energyLocal Minimum

Note: This table presents predicted data based on computational principles for substituted benzyl (B1604629) alcohols. C(1) is the phenyl carbon attached to the methanol group, and C(7) is the methylene carbon.

Computational Descriptors for Chemical Reactivity and Stability

Computational chemistry provides a suite of descriptors that quantify the chemical reactivity and kinetic stability of a molecule. These are derived from the molecule's electronic structure, primarily the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

Frontier Molecular Orbitals (HOMO & LUMO)

According to FMO theory, the HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, with significant contributions from the oxygen atom of the methoxy group. The LUMO, conversely, is likely distributed over the aromatic ring with potential contributions from the antibonding orbitals of the C-Cl bonds, indicating these sites as susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atoms of the hydroxyl and methoxy groups, as well as the chlorine atoms. These areas represent electron-rich sites that are prone to electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen, indicating electron-poor sites susceptible to nucleophilic attack.

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These parameters, derived from conceptual DFT, provide a quantitative measure of different aspects of chemical behavior. nih.gov

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Chemical Hardness (η) : Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." dergipark.org.tr

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). "Soft" molecules are more polarizable and reactive. dergipark.org.tr

Electronegativity (χ) : Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Calculated as ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net

ParameterSymbolFormulaPredicted Value (Illustrative)
HOMO EnergyEHOMO-~ -6.5 eV
LUMO EnergyELUMO-~ -0.8 eV
Energy GapΔEELUMO - EHOMO~ 5.7 eV
Ionization PotentialI-EHOMO~ 6.5 eV
Electron AffinityA-ELUMO~ 0.8 eV
Chemical Hardnessη(I - A) / 2~ 2.85 eV
Chemical SoftnessS1 / η~ 0.35 eV⁻¹
Electronegativityχ(I + A) / 2~ 3.65 eV
Electrophilicity Indexωχ² / (2η)~ 2.34 eV

Note: These values are illustrative estimates based on typical DFT calculations for similar halogenated and methoxylated aromatic compounds and serve to represent the expected electronic characteristics.

Advanced Applications of 2,4 Dichloro 5 Methoxyphenyl Methanol in Organic and Materials Chemistry

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The substituted phenyl ring of (2,4-Dichloro-5-methoxyphenyl)methanol is a key structural motif in numerous heterocyclic compounds. The compound itself, or its direct derivatives like the corresponding aldehyde or aniline (B41778), serves as a crucial precursor for constructing these complex molecular architectures.

Synthesis of Substituted Quinoline (B57606) Derivatives

This compound is an important precursor in the synthesis of highly substituted quinoline derivatives, most notably in the production of the tyrosine kinase inhibitor, Bosutinib. The synthesis pathway typically involves the oxidation of this compound to its corresponding aldehyde, 2,4-dichloro-5-methoxybenzaldehyde (B8799671). This aldehyde then undergoes a condensation and reduction reaction with a substituted amino-quinoline nitrile to form the final drug substance.

In one patented method, 6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-4-amino-3-quinolinecarbonitrile is reacted with 2,4-dichloro-5-methoxybenzaldehyde in the presence of an acid-binding agent to yield Bosutinib. This highlights the role of the aldehyde derived from this compound as a critical component for introducing the dichloromethoxyphenyl moiety into the final quinoline structure. The quinoline skeleton is found in many natural products and pharmaceuticals, and compounds containing this core often exhibit significant physiological activities. nih.gov

Preparation of Functionalized Pyrimidine (B1678525) Derivatives

While direct synthesis routes starting from this compound are not extensively documented, the closely related intermediate, 2,4-dichloro-5-methoxy pyrimidine, is a vital building block in medicinal and agrochemical industries. This intermediate is typically synthesized via the chlorination of 2,4-dihydroxy-5-methoxy pyrimidine (also known as 5-methoxyuracil) using reagents like phosphorus oxychloride. google.com

The 2,4-dichloro-5-methoxypyrimidine (B27636) intermediate serves as a scaffold for creating diverse libraries of substituted pyrimidines through sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C2 and C4 positions act as effective leaving groups, allowing for the introduction of various functional groups. This stepwise functionalization is crucial in the synthesis of targeted therapeutic agents, including potent dual inhibitors of plasmodial kinases like PfGSK3 and PfPK6, which are targets for antimalarial drugs. nih.gov

Integration into Triazine-Based Molecular Architectures

The 1,3,5-triazine (B166579) ring is a versatile scaffold used in medicinal chemistry and material science. The stepwise substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with different nucleophiles allows for the construction of complex, multifunctional molecules. frontiersin.org

This compound can be converted into its corresponding aniline derivative, 2,4-dichloro-5-methoxyaniline (B1301479). This aniline can then act as a nucleophile, reacting with cyanuric chloride to integrate the dichloromethoxyphenyl group into a triazine-based architecture. The reactivity of amines, thiols, and alcohols towards cyanuric chloride has been studied, showing that amines are prevalent nucleophiles under competitive conditions. frontiersin.org This predictable reactivity allows for the controlled synthesis of mono-, di-, or tri-substituted triazines bearing the (2,4-dichloro-5-methoxy)phenyl moiety, which can be further functionalized for various applications.

Development of Novel Linker Systems for Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry and drug discovery, relying on linker units to immobilize molecules onto a solid support. wiley.comresearchgate.net The design of these linkers is critical, as they must be stable to a wide range of reaction conditions yet cleavable under specific, mild conditions to release the final product.

A structurally similar compound, polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, has been developed as a novel, highly stable linker for SPOS. nih.gov This hydroxytetrachlorodiphenylmethyl (HTPM) linker is adept at immobilizing carboxylic acids, amines, and alcohols. The presence of multiple chlorine atoms on the phenyl rings provides exceptional stability towards both Brønsted and Lewis acids, as well as a variety of nucleophiles and bases. nih.gov This stability is a significant advantage over more labile linkers like the Rink resin. Despite its stability, the linker can be conveniently cleaved under mild solvolytic conditions using 20% trifluoroacetic acid (TFA). nih.gov Given these characteristics, this compound represents a valuable structural template for the development of advanced, acid-stable linkers for the solid-phase synthesis of complex small molecules and peptide libraries.

Interactive Table: Comparison of Linker Types in Solid-Phase Synthesis
Linker TypeAttachment ChemistryCleavage ConditionStabilityKey Features
Merrifield Resin Chloromethyl group reacts with nucleophiles (e.g., carboxylates)Strong acid (e.g., HF)HighThe original linker for peptide synthesis. soton.ac.uk
Wang Resin p-Alkoxybenzyl alcohol linker for esterificationModerate acid (e.g., TFA)ModerateWidely used for synthesis of C-terminal carboxylic acids.
Rink Amide Resin Acid-labile linker for attachment of aminesMild acid (e.g., 1-10% TFA)LowUsed for the synthesis of peptide amides.
HTPM Linker Dichlorophenylmethanol for attachment of acids, amines, alcoholsMild acid (20% TFA)Very HighStable to a wide variety of nucleophiles, Brønsted/Lewis acids and bases. nih.gov

Application in the Design and Synthesis of Functional Materials (e.g., UV Absorbers)

Functional materials with the ability to absorb ultraviolet (UV) radiation are critical for protecting polymers, coatings, and biological systems from photodegradation. Triazine-based compounds are particularly effective as UV absorbers due to their excellent photostability and strong absorption in the UVA and UVB regions.

Compounds incorporating dichlorophenyl and methoxyphenyl moieties into a triazine core are known intermediates for UV absorbers. For example, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (B52604) is a key intermediate used in the synthesis of commercial UV absorbers. nih.gov The synthesis of these materials often involves Friedel-Crafts reactions with cyanuric chloride or Suzuki coupling reactions. The this compound scaffold provides the necessary substituted aromatic core that, when integrated into a triazine structure, can be further elaborated to produce high-performance UV absorbers for applications in plastics, paints, and inks. researchgate.nethpu2.edu.vn

Contribution to the Synthesis of Agrochemical Intermediates and Related Industrial Chemicals

The precise molecular architecture of active ingredients is crucial for the efficacy of modern pesticides and herbicides. nbinno.com Key heterocyclic intermediates often form the backbone of these complex agrochemicals. One such critical intermediate is 2,4-dichloro-5-methoxy pyrimidine, which is essential for preparing the ultra-high efficiency sulfonamide herbicide, Penoxsulam. google.com

The synthesis of Penoxsulam involves the condensation of a substituted benzenesulfonyl chloride with 2-amino-5,8-dimethoxy nih.govnih.govgoogle.comtriazolo[1,5-c]pyrimidine. google.comgoogle.com The pyrimidine portion of this latter molecule originates from precursors like 2,4-dichloro-5-methoxy pyrimidine. google.comgoogle.com The established importance of this pyrimidine intermediate in the agrochemical industry underscores the potential value of this compound as a precursor for this and other related industrial chemicals that rely on the dichloromethoxyphenyl structural unit.

Studies of Degradation Byproducts Involving Dichloromethoxyphenyl Moieties

While specific degradation studies on this compound are not extensively documented in publicly available literature, the environmental fate of structurally related compounds provides valuable insights into the potential transformation products of dichloromethoxyphenyl moieties. Research into the degradation of pesticides and industrial chemicals containing similar structural features, such as dichlorophenols, dichloroanilines, and methoxychlor (B150320), allows for informed predictions regarding the byproducts that may arise from the breakdown of this compound under various environmental conditions.

The degradation of these molecules can be initiated by biotic (microbial) or abiotic (e.g., photolysis, hydrolysis) processes. Key transformation pathways observed for analogous compounds include oxidation of side chains, hydroxylation of the aromatic ring, dechlorination, and cleavage of ether linkages.

For instance, the microbial degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, is well-studied and often proceeds through the formation of 2,4-dichlorophenol (B122985) as a primary intermediate. This suggests that the dichlorophenyl moiety is a relatively stable part of the molecule that can persist in degradation products.

Similarly, studies on the degradation of dichloroanilines have shown that they can be transformed into corresponding dichloroaminophenols. This highlights a common pathway of hydroxylation of the aromatic ring.

Furthermore, the environmental fate of methoxychlor, an organochlorine pesticide containing methoxyphenyl groups, reveals potential degradation pathways involving both dechlorination and demethylation. The degradation of methoxychlor can lead to the formation of dechlorinated and demethylated analogs, as well as the corresponding benzophenones through oxidation.

Based on these analogous studies, the degradation of this compound can be hypothesized to proceed through several potential pathways, leading to a variety of byproducts. The initial oxidation of the methanol (B129727) group could yield (2,4-Dichloro-5-methoxyphenyl)formaldehyde and subsequently 2,4-dichloro-5-methoxybenzoic acid. Dechlorination, a common fate of chlorinated aromatic compounds, could lead to monochlorinated or fully dechlorinated methoxyphenyl derivatives. Additionally, the cleavage of the methoxy (B1213986) group (demethylation) could result in the formation of hydroxylated dichlorophenyl derivatives.

The following table summarizes potential degradation byproducts of this compound, inferred from the degradation pathways of structurally similar compounds.

Potential Precursor Potential Degradation Byproduct Potential Transformation Pathway
This compound(2,4-Dichloro-5-methoxyphenyl)formaldehydeOxidation
This compound2,4-Dichloro-5-methoxybenzoic acidOxidation
This compound2,4-Dichloro-5-hydroxyphenyl)methanolDemethylation
This compound(4-Chloro-5-methoxyphenyl)methanolReductive Dechlorination
This compound(2-Chloro-5-methoxyphenyl)methanolReductive Dechlorination
This compound2,4-DichlorophenolSide-chain cleavage & demethylation

It is important to note that the actual degradation pathways and the resulting byproducts for this compound would need to be confirmed through specific experimental studies under controlled environmental conditions. The complexity of environmental matrices means that a multitude of competing and sequential reactions could occur, leading to a diverse array of transient and persistent degradation products.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for (2,4-Dichloro-5-methoxyphenyl)methanol?

  • Answer : The compound features a dichlorinated aromatic ring with methoxy and hydroxymethyl substituents. Key characterization methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and functional groups. For example, the hydroxymethyl proton resonates near δ 4.6–5.0 ppm (broad singlet).
  • IR Spectroscopy : O–H stretching (~3200–3600 cm1^{-1}) and C–Cl vibrations (~550–800 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M–H]^- at m/z 235.97 for C8_8H7_7Cl2_2O2_2).
  • X-ray Diffraction (XRD) : For crystalline samples, lattice parameters and packing can be resolved .

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves:

Halogenation : Chlorination of 5-methoxyphenyl precursors using agents like Cl2_2 or SO2_2Cl2_2.

Reduction : Reduction of a ketone intermediate (e.g., (2,4-dichloro-5-methoxyphenyl)ketone) with NaBH4_4 or LiAlH4_4.

  • Optimization : Solvent choice (e.g., iso-propanol for improved solubility ), temperature control (reflux at 80–100°C), and catalytic additives (e.g., triethylamine to neutralize HCl byproducts) enhance yields .

Advanced Research Questions

Q. How do different crystalline polymorphs of related compounds affect physicochemical properties, and what methods are used to characterize them?

  • Answer : Polymorphs influence solubility, stability, and bioavailability. For example:

  • Techniques :
  • DSC/TGA : Identify melting points and thermal degradation profiles (e.g., amorphous vs. crystalline forms ).
  • PXRD : Distinguish lattice arrangements (e.g., quinoline derivatives show distinct diffraction patterns at 2θ = 10–30° ).
  • Case Study : A quinoline carbonitrile analogue exhibited 15% higher aqueous solubility in its amorphous form compared to crystalline polymorphs .

Q. What are the stability profiles of this compound under various storage conditions, and how can degradation products be identified?

  • Answer :

  • Stability Studies : Accelerated testing (40°C/75% RH for 6 months) reveals hydrolysis of the methoxy group as a primary degradation pathway.
  • Analytical Methods :
  • HPLC-PDA : Monitor purity loss and detect chlorinated byproducts (e.g., 2,4-dichloro-5-hydroxy derivatives) .
  • LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., m/z 188.95 for dehydroxylated species) .

Q. How can computational chemistry predict the reactivity of this compound in synthetic pathways?

  • Answer :

  • DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites; the 5-methoxy group directs Cl+^+ to the 2- and 4-positions (Hammett σ+^+ = –0.78) .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450 for metabolic stability studies) .

Contradictions and Resolutions

  • Issue : Conflicting reports on optimal reduction agents (NaBH4_4 vs. LiAlH4_4).
    Resolution : LiAlH4_4 provides higher yields but requires anhydrous conditions; NaBH4_4 is safer for lab-scale synthesis .

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